molecular formula C12H11NO5 B11867482 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11867482
M. Wt: 249.22 g/mol
InChI Key: SGFTWFRFQKTXAM-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a substituted quinoline derivative characterized by methoxy groups at positions 7 and 8, a ketone group at position 2, and a carboxylic acid moiety at position 2. This compound belongs to the 4-hydroxyquinolin-2-one class, which is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ketorolac . Its synthesis typically involves alkylation, bromination, or coupling reactions with amines to form bioactive derivatives, such as hetarylalkylamides, which have demonstrated significant analgesic and anti-inflammatory properties . The compound’s low acidity (pKa ~9.37) compared to traditional NSAIDs reduces gastrointestinal toxicity, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-8-4-3-6-5-7(12(15)16)11(14)13-9(6)10(8)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

SGFTWFRFQKTXAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Friedländer Annulation with Meldrum’s Acid

A pivotal method involves the Friedländer annulation, leveraging Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key reagent. In this approach, a dimethoxy-substituted 2-aminobenzaldehyde derivative undergoes cyclocondensation with Meldrum’s acid to construct the quinoline core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of Meldrum’s acid, followed by cyclodehydration to form the dihydroquinoline ring. Subsequent hydrolysis of the intermediate under acidic conditions yields the carboxylic acid moiety at position 3.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Catalyst: None required (thermal activation)

  • Yield: 60–75% after recrystallization

Alkylation and Hydrolysis of Methyl Esters

An alternative route starts with the synthesis of methyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by saponification. The ester precursor is prepared via alkylation of a hydroxylated quinoline intermediate. For example, methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes regioselective methylation at positions 7 and 8 using methyl iodide (CH₃I) in dimethylformamide (DMF) with triethylamine as a base.

Reaction Parameters :

  • Methylation agent: CH₃I (2.2 equiv)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF

  • Temperature: 50°C, 1 hour

  • Post-treatment: Dilution with cold water and crystallization

  • Ester hydrolysis: 2M NaOH in methanol/water (1:1), reflux for 4 hours

Regioselective Functionalization Strategies

Directed Ortho-Metalation for Methoxy Group Installation

Regioselective introduction of methoxy groups at positions 7 and 8 is achieved via directed ortho-metalation (DoM). A protected 4-hydroxyquinoline derivative is treated with a strong base (e.g., LDA) to deprotonate the ortho position, followed by quenching with methyl iodide. This method ensures precise placement of methoxy groups while avoiding over-alkylation.

Optimization Insights :

  • Protecting group: tert-Butyldimethylsilyl (TBS) for hydroxyl at position 4

  • Base: Lithium diisopropylamide (LDA), −78°C

  • Quenching agent: CH₃I (2.5 equiv)

  • Yield: 85–90% after deprotection

One-Pot Cyclization-Methylation

A streamlined one-pot protocol combines cyclization and methylation steps. Starting with 3,4-dihydroxyaniline, condensation with dimethyl acetylenedicarboxylate in acetic acid forms the dihydroquinoline scaffold. Concurrent methylation using dimethyl sulfate (DMS) under basic conditions installs the 7,8-dimethoxy groups.

Critical Parameters :

  • Cyclization agent: Dimethyl acetylenedicarboxylate

  • Methylation agent: DMS (2.0 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 120°C, 6 hours

  • Yield: 55–65%

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR (DMSO-d6, 400 MHz) of the final product exhibits characteristic signals:

  • δ 3.85 (s, 6H, two OCH₃ groups)

  • δ 6.90 (s, 1H, H-5)

  • δ 7.25 (s, 1H, H-6)

  • δ 8.10 (s, 1H, H-4)

  • δ 12.50 (broad, 1H, COOH)

13C NMR confirms the carbonyl groups at δ 167.5 (C-2) and δ 170.2 (C-3 carboxylic acid).

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, 0.1% TFA in H2O/MeCN gradient)

  • Retention time: 6.8 minutes

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedländer Annulation7098High regioselectivityRequires harsh hydrolysis conditions
Alkylation-Hydrolysis6597Scalable ester precursorMulti-step process
One-Pot Cyclization6095Reduced purification stepsModerate yield

Industrial-Scale Considerations

For large-scale production, the alkylation-hydrolysis route is preferred due to commercial availability of methyl ester intermediates and robust crystallization protocols. Critical quality control steps include:

  • Residual solvent analysis (DMF ≤ 500 ppm)

  • Heavy metal screening (Pb ≤ 10 ppm)

  • Chiral purity assessment (no racemization observed)

Chemical Reactions Analysis

Bromination Reactions

Bromination occurs on the aromatic ring, particularly under excess bromine conditions. For example, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives undergo electrophilic aromatic substitution, forming tribromides or substituted products . The reaction mechanism involves:

  • Reagents : Bromine in excess

  • Conditions : Unspecified, but likely requires controlled stoichiometry to avoid over-bromination .

Reaction TypeProduct ExampleKey Observations
Electrophilic SubstitutionTribromidesFormation of substituted quinoline derivatives
Ring ClosureOxazolo[3,2-a]quinolineReaction with excess bromine alters product pathway

Amidation Reactions

The carboxylic acid group undergoes amidation with various amines, including methylamine and substituted anilines. For instance, compound 2f (8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) is synthesized via:

  • Hydrolysis of ethyl ester to carboxylic acid.

  • Reaction with methylamine using coupling agents like DMT-MM and DIPEA .

Amidation ReactionReagents/ConditionsYield
Methylamine AmidationDMT-MM, DIPEA, EtOH, 75°C63%
Aniline AmidationHATU, DIPEA, DMF, RT21–26%

Spectral data for amidated products include:

  • 1H-NMR : δ 12.23–14.83 ppm (NH/COOH), δ 2.86 ppm (CH₃) .

Cyclization to Pyrazolidinone Derivatives

Ethyl 3-substituted 2-cyanoacrylates react with the quinoline carboxylic acid to form intermediates (e.g., 7a–d ), which are cyclized with hydrazine hydrate to yield pyrazolidinone derivatives (8a–d ) . Key steps:

  • Ethyl 2-cyanoacrylate Reaction : Reflux in DMF with triethylamine.

  • Cyclization : Hydrazine hydrate in ethanol.

StepConditionsYield Range
Intermediate SynthesisDMF, triethylamine, reflux71%
CyclizationHydrazine hydrate, ethanolNot specified

Functional Group Transformations

The compound’s methoxy groups and carboxylic acid enable further modifications:

  • Ester Hydrolysis : Conversion of ethyl esters to carboxylic acids under basic conditions .

  • Amide Formation : Reaction with amines using coupling agents (e.g., HATU, DMT-MM) .

  • Chiral Amide Synthesis : Formation of enantiomers (e.g., 3S/3R) via amidation with chiral amines, though biological activity shows minimal stereochemical dependence .

Functional GroupReaction TypeExample Product
Carboxylic AcidAmidation8-(Methylamino) derivative
MethoxyBrominationTribrominated quinoline

Analytical Characterization

Key analytical techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, NH, OH) .

  • NMR Spectroscopy : Assigns aromatic protons (δ 6.15–8.87 ppm), NH groups (δ 11.36–14.83 ppm), and methoxy (δ 3.85 ppm) .

  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ = 219 for 2f ) .

Scientific Research Applications

Synthesis of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

The compound can be synthesized through various methods, typically involving the cyclization of substituted anilines with appropriate carboxylic acid derivatives. The synthesis often includes:

  • Starting Materials : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and thiourea.
  • Conditions : Reflux in ethanol with potassium carbonate.
  • Yield : The synthesis generally yields around 63% to 71% purity after recrystallization.

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7bMCF-712.5
8aMCF-710.0
Doxorubicin (Dox)MCF-715.0

The MTT assay results indicate that compounds derived from this structure exhibit stronger anticancer activity compared to traditional chemotherapeutics like Doxorubicin.

DNA Gyrase Inhibition

Research has identified derivatives of the compound as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.

CompoundIC50 (µM)Target EnzymeReference
8-Methylamino5.9DNA Gyrase
7b10.0DNA Gyrase

These findings suggest potential applications in developing new antibacterial agents.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of synthesized quinoline derivatives, researchers found that compounds containing the dimethoxy group demonstrated enhanced activity against the MCF-7 breast cancer cell line. The study involved:

  • Cell Preparation : MCF-7 cells were cultured and treated with varying concentrations of synthesized compounds.
  • MTT Assay : Viability was assessed post-treatment.
  • Results : Compounds 7b and 8a showed IC50 values significantly lower than Doxorubicin, indicating their potential as effective anticancer agents.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of derivatives against Gram-negative bacteria. The study included:

  • Testing Methodology : Disk diffusion method was employed to assess antibacterial efficacy.
  • Results : Compounds exhibited varying degrees of inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its analgesic activity, for example, is believed to be due to its interaction with opioid receptors, leading to the modulation of pain signals .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Biological Activity References
This compound 7,8-OCH₃; 2-O; 3-COOH C₁₂H₁₁NO₅ High analgesic activity (exceeds Diclofenac); low acidity (pKa ~9.37)
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 6,7-OCH₃; 2-O; 3-COOH C₁₂H₁₁NO₅ Similar analgesic profile; positional isomerism reduces GI toxicity
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 4-CH₃; 2-O; 3-COOH C₁₁H₉NO₃ Moderate analgesic activity; higher acidity (pKa ~7.2)
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 1-allyl; 4-OH; 6,7-OCH₃; 3-COOH C₁₅H₁₅NO₆ Potent opioid receptor antagonist (Ki < 100 nM for CB1/CB2)
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7,8-OCH₃; 2-O; 3-COOEt C₁₄H₁₅NO₅ Prodrug form; improved lipophilicity (logP ~1.25)
Analgesic Activity:
  • 7,8-Dimethoxy derivative amides (e.g., hetarylalkylamides) exhibit 1.5–2× higher potency than Diclofenac in rodent pain models .
  • 4-Methyl derivatives show weaker activity due to reduced electron-withdrawing effects at position 4, lowering receptor affinity .
  • 6,7-Dimethoxy isomers demonstrate comparable efficacy but differ in metabolic stability due to altered methoxy group positioning .
Anti-inflammatory Activity:
  • The 1-allyl-4-hydroxy-6,7-dimethoxy analogue inhibits COX-2 with IC₅₀ = 0.8 µM, comparable to Celecoxib .
Receptor Binding:
  • Amides of 7,8-dimethoxy derivatives bind to CB1/CB2 cannabinoid receptors (Ki = 50–120 nM), suggesting dual analgesic and anti-inflammatory mechanisms .

Physicochemical and Pharmacokinetic Properties

Property This compound Diclofenac Ketorolac
Molecular Weight 249.22 g/mol 296.15 g/mol 255.09 g/mol
pKa 9.37 4.0 (carboxylic) 3.5 (carboxylic)
logP (Octanol-Water) 1.02 4.51 2.45
Aqueous Solubility (mg/mL) 0.12 0.02 0.5
Plasma Protein Binding (%) 85–90 99 99

Key Observations :

  • The lower acidity of the 7,8-dimethoxy derivative minimizes ion trapping in the stomach, reducing ulcerogenic risks .
  • Higher solubility compared to Diclofenac enhances bioavailability in polar biological environments.

Biological Activity

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Synthesis

The synthesis of this compound involves various chemical reactions. For instance, the compound can be synthesized through hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of thiourea and potassium carbonate in ethanol. The resulting product is characterized using spectroscopic techniques such as IR and NMR .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study using the MCF-7 cell line showed that certain synthesized compounds displayed strong inhibition of cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (Dox) .

Table 1: Anticancer Activity of Synthesized Compounds

CompoundIC50 (µM)Comparison to Dox
7b15Higher efficacy
7c20Comparable
8a18Higher efficacy

Anti-HIV Activity

Another area of exploration is the anti-HIV activity of related quinoline derivatives. A novel series based on HIV integrase inhibitors demonstrated effective antiviral activity at concentrations lower than 150 µM without significant cytotoxicity . These findings suggest that modifications in the quinoline structure can enhance antiviral properties.

Table 2: Anti-HIV Activity of Related Compounds

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A75>500>6.67
Compound B100>500>5.00

Receptor Binding Affinity

The compound also exhibits selective binding to cannabinoid receptors. Studies indicate that certain derivatives act as inverse agonists at the CB2 receptor with varying potencies . This selectivity is crucial for developing therapeutic agents targeting specific pathways without unwanted side effects.

Study on Anticancer Properties

In a detailed study, several derivatives of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline were tested against various cancer cell lines. The results indicated that compounds with additional functional groups exhibited enhanced anticancer properties compared to their parent compounds .

Study on Analgesic Effects

A targeted synthesis of alkylamides derived from this quinoline structure revealed potential analgesic activities. The pharmacological screening highlighted compounds with significant pain-relief effects, indicating a broader therapeutic potential for this class of compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions using substituted anilines and tricarbonyl esters (e.g., triethyl methanetricarboxylate) under reflux. Key steps include cyclization and oxidation. For example, ethyl esters of analogous dihydroquinolines are synthesized via N-substituted aniline reactions, followed by hydrolysis to yield carboxylic acids .
  • Critical Parameters :

  • Temperature : Reflux conditions (~100–120°C) optimize cyclization.
  • Catalysts : Acidic or basic conditions (e.g., HCl or Et3N) influence regioselectivity .
  • Table 1 : Representative Conditions for Analogous Syntheses
Reagent SystemSolventTime (h)Yield (%)Reference
Triethyl methanetricarboxylate + N-ethylanilineEthanol1675
DCM + Et3NDichloromethane0.582

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the quinoline backbone and substituents (e.g., methoxy groups at C7/C8 and carboxylic acid at C3).
  • IR : Stretching bands for carbonyl (1680–1700 cm<sup>−1</sup>) and carboxylic acid (2500–3300 cm<sup>−1</sup>) groups .
  • MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C12H11NO5: 249.21 g/mol) .

Q. How do the methoxy groups at positions 7 and 8 affect the compound’s reactivity?

  • Methodology : Methoxy groups act as electron-donating substituents, directing electrophilic substitution and stabilizing intermediates. Comparative studies with non-methoxy analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) show reduced oxidation potential and altered regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved, particularly in antimicrobial assays?

  • Methodology :

Reproducibility Checks : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) .

Structure-Activity Correlation : Compare MIC values against analogs (e.g., fluoroquinolones with similar scaffolds but varying substituents) .

Mechanistic Studies : Use fluorescence quenching or bacterial membrane permeability assays to confirm target engagement (e.g., DNA gyrase inhibition) .

Q. What strategies optimize the synthesis of derivatives with enhanced solubility for in vitro studies?

  • Methodology :

  • Functionalization : Introduce polar groups (e.g., amino or hydroxyl) via nucleophilic substitution at C3 or C4 .
  • Salt Formation : React the carboxylic acid with amines (e.g., ethylenediamine) to form water-soluble salts .
  • Table 2 : Solubility of Derivatives
DerivativeSolubility (mg/mL, H2O)Modification
Parent compound0.5
3-Aminoethylamide12.3Amide formation

Q. How can computational modeling guide the design of analogs targeting specific enzymes?

  • Methodology :

Docking Studies : Use software like AutoDock to predict binding affinity for targets (e.g., bacterial topoisomerases) .

QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with bioactivity data .

MD Simulations : Assess stability of ligand-enzyme complexes under physiological conditions .

Q. What experimental approaches validate the compound’s mechanism of action in cell-based assays?

  • Methodology :

  • Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., DNA gyrase subunits) and observe resistance shifts .
  • Metabolic Profiling : LC-MS-based metabolomics to track changes in bacterial pathways (e.g., nucleotide biosynthesis) .
  • Fluorescent Probes : Conjugate the compound with BODIPY to visualize cellular uptake and localization .

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